2-bromo-5-methoxy-5-oxopentanoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-methoxy-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO4/c1-11-5(8)3-2-4(7)6(9)10/h4H,2-3H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIJWJOZYGCIHTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95352-12-8 | |
| Record name | 2-bromo-5-methoxy-5-oxopentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 Bromo 5 Methoxy 5 Oxopentanoic Acid and Cognate Structures
Strategies for the Alpha-Bromination of Carboxylic Acids and Their Ester Analogs
The selective bromination of the α-carbon of carboxylic acids and their ester derivatives is a crucial process for the synthesis of many important organic molecules. This section will delve into the primary methods employed for this transformation.
Hell-Volhard-Zelinski (HVZ) Reaction: Classic Approaches and Contemporary Adaptations
The reaction is initiated by the conversion of the carboxylic acid to an acyl bromide, a crucial step that facilitates the subsequent enolization and bromination. organic-chemistry.orglibretexts.org The reaction conditions are often robust, sometimes requiring elevated temperatures. byjus.com
Table 1: Key Features of the Hell-Volhard-Zelinski Reaction
| Feature | Description |
| Substrate | Carboxylic acid with at least one α-hydrogen |
| Reagents | Bromine (Br₂) and a phosphorus catalyst (PBr₃ or red phosphorus) |
| Product | α-bromo carboxylic acid |
| Key Intermediate | Acyl bromide |
Application of N-Bromosuccinimide (NBS) and Related Brominating Reagents
N-Bromosuccinimide (NBS) is a versatile and convenient reagent for various bromination reactions in organic chemistry. wikipedia.org It serves as a source of electrophilic bromine or bromine radicals, depending on the reaction conditions. youtube.com For the α-bromination of carbonyl derivatives, NBS offers a milder alternative to elemental bromine. wikipedia.org The reaction of enolates, enol ethers, or enol acetates with NBS is a preferred method for α-bromination due to high yields and fewer side products. wikipedia.org
Table 2: Comparison of Brominating Agents
| Reagent | Form | Key Applications |
| **Bromine (Br₂) ** | Dense orange liquid | HVZ reaction, alkene bromination |
| N-Bromosuccinimide (NBS) | White crystalline solid | Allylic/benzylic bromination, α-bromination of carbonyls |
Radical and Ionic Mechanisms in NBS-Mediated Brominations
NBS can participate in brominations through both radical and ionic pathways, and the operative mechanism is highly dependent on the reaction conditions. In the presence of a radical initiator such as AIBN (azobisisobutyronitrile) or upon irradiation, NBS is primarily used for allylic and benzylic brominations via a radical chain mechanism. wikipedia.orgmasterorganicchemistry.com This is known as the Wohl-Ziegler reaction. wikipedia.org
Conversely, in the presence of an acid catalyst, NBS can facilitate the α-bromination of carbonyl compounds through an ionic mechanism. wikipedia.org The reaction proceeds via an enol or enolate intermediate, which then acts as a nucleophile, attacking the electrophilic bromine of NBS. For electron-rich aromatic compounds, bromination with NBS can also proceed via an electrophilic aromatic substitution pathway. wikipedia.org
A significant advantage of using NBS is its potential for selective bromination. The choice of solvent and reaction conditions can influence the regioselectivity of the bromination. For instance, in the bromination of carbonyl compounds, NBS can selectively brominate the α-position without reacting with other sensitive functional groups that might be susceptible to oxidation or other reactions with elemental bromine.
The selectivity of NBS is also evident in its ability to perform allylic bromination in the presence of double bonds, a reaction that is often difficult to achieve with Br₂ due to competing addition reactions. masterorganicchemistry.com This selectivity is attributed to the low concentration of Br₂ maintained in the reaction mixture through the reaction of NBS with HBr. masterorganicchemistry.com Careful control of reaction conditions allows for the targeted bromination of specific positions within a molecule, which is crucial in the synthesis of complex organic structures.
Environmentally Benign and Sustainable Bromination Protocols
The development of environmentally friendly bromination methods is a significant area of research in organic synthesis. These protocols often utilize reagents that are solid, stable, and easier to handle than liquid bromine, and they may be conducted under solvent-free conditions to minimize organic waste. acgpubs.orgresearchgate.net
Quaternary ammonium (B1175870) tribromides (QATBs) have emerged as highly effective and versatile brominating agents. tandfonline.com Compounds such as cetyltrimethylammonium tribromide (CTMATB), tetrabutylammonium (B224687) tribromide (TBATB), and tetraethylammonium (B1195904) tribromide (TEATB) are stable, crystalline solids that offer a safer alternative to elemental bromine. researchgate.netias.ac.in These reagents can be synthesized through environmentally benign methods, such as the oxidation of quaternary ammonium bromides with potassium permanganate (B83412) in a solvent-free process. tandfonline.com
QATBs are effective for the bromination of a wide range of organic substrates, including ketones, which is relevant to the synthesis of α-bromo carbonyl compounds. researchgate.netias.ac.in The reactions are often regioselective and produce high yields in short reaction times. acgpubs.orgresearchgate.net For instance, the bromination of various organic compounds using different QATBs under solvent-free thermal and microwave conditions has been studied to determine their versatility. researchgate.net
Table 1: Comparison of Quaternary Ammonium Tribromides in Solvent-Free Bromination
| Reagent | Substrate Type | Conditions | Yield | Reference |
| CTMATB | Anilines, Phenols | Ambient | Good to Excellent | acgpubs.org |
| TBATB | Naphthols | Thermal/Microwave | Quantitative | acgpubs.org |
| TEATB | Imidazole | Thermal/Microwave | - | acgpubs.org |
| TMATB | Various | Thermal/Microwave | - | acgpubs.org |
This table is interactive. Click on the headers to sort the data.
The principles of green chemistry encourage the use of water as a solvent and alternative energy sources like microwaves to accelerate chemical reactions. "On-water" reactions, where organic reactions are carried out in an aqueous suspension, can lead to enhanced reactivity and selectivity. rsc.org For the bromination of ketones, a system using hydrogen peroxide and hydrobromic acid in water has been shown to be effective at room temperature without the need for a catalyst or organic solvent. rsc.org This method is characterized by the use of inexpensive reagents and a reduced environmental impact. rsc.org
Microwave-assisted synthesis offers significant advantages, including dramatically reduced reaction times, increased product yields, and often, enhanced selectivity. researchgate.net The combination of solvent-free conditions and microwave irradiation for brominations using QATBs represents a particularly green and efficient approach. researchgate.net While microwave-assisted debromination of α-bromoketones in water has been reported, the principles can be applied to the forward bromination reaction. nih.govscilit.com The use of microwave irradiation can facilitate the synthesis of α-halocarbonyl compounds with high efficiency. researchgate.net
Table 2: Comparison of Thermal vs. Microwave-Assisted Bromination with QATBs
| Condition | Typical Reaction Time | Yield | Environmental Impact | Reference |
| Thermal (Hot Air Oven) | Minutes to Hours | Good to Excellent | Low (Solvent-Free) | researchgate.net |
| Microwave | Seconds to Minutes | Good to Excellent | Very Low (Solvent-Free, Energy Efficient) | researchgate.net |
This table is interactive. Click on the headers to sort the data.
An alternative green bromination strategy involves the in-situ generation of the brominating species from a mixture of a bromide salt (like sodium bromide, NaBr) and a bromate (B103136) salt (like sodium bromate, NaBrO₃) in an acidic aqueous medium. nih.govchemindigest.com This method avoids the direct handling of hazardous molecular bromine. chemindigest.com Upon acidification, these salts generate reactive bromine species that can effectively brominate a variety of organic substrates, including those requiring substitution or addition reactions. chemindigest.com
This bromide/bromate system is versatile; depending on the composition, it can be used for the synthesis of dibromoalkanes, bromohydrins, and α-bromoketones from olefins. chemindigest.com A key advantage of this protocol is that the primary byproduct is an aqueous solution of sodium chloride, which is environmentally benign. chemindigest.com This approach is not only safer but can also be more cost-effective, particularly when the bromide/bromate mixture is derived from industrial bromine recovery processes. researchgate.net
Preparation of the 5-Methoxy-5-oxo Functionality (Methyl Ester of a Gamma-Carboxylic Acid)
The synthesis of the methyl ester at the terminal position of a five-carbon chain is a critical step in forming the target molecule. This can be achieved through several well-established organic transformations.
Esterification of Pentanedioic Acid Precursors
A straightforward approach to introducing the methyl ester is through the esterification of a pentanedioic acid (glutaric acid) derivative. If the starting material is a dicarboxylic acid, selective esterification of one of the two carboxylic acid groups is necessary. This can be challenging but can be achieved through various methods, including the use of protecting groups or by carefully controlling the reaction conditions, such as the stoichiometry of the alcohol and the catalyst.
Controlled Functionalization at the Terminal Carbon of the Pentanoic Acid Chain
An alternative strategy involves starting with a pentanoic acid derivative that already has a functional group at the terminal (C5) position, which can then be converted to the methyl ester. For example, a terminal halide or a protected alcohol could be displaced or deprotected and oxidized, respectively, to a carboxylic acid, which is then esterified. This approach allows for the introduction of the bromo group at the C2 position before the final esterification step. The α-bromination of ketones and related carbonyl compounds is a fundamental transformation in organic synthesis, often proceeding through an enol or enolate intermediate under acidic or basic conditions, respectively. masterorganicchemistry.com
Multi-Step Synthesis Design for 2-Bromo-5-methoxy-5-oxopentanoic Acid
The design of a multi-step synthesis requires a logical deconstruction of the target molecule to identify readily available starting materials and efficient chemical transformations. This process, known as retrosynthetic analysis, is pivotal in crafting a viable synthetic route.
Retrosynthetic analysis is a problem-solving technique that transforms the structure of a target molecule into a sequence of progressively simpler structures. This process ultimately leads to simple or commercially available starting materials. For this compound, the primary disconnection involves the carbon-bromine bond at the α-position to the carboxylic acid. This functional group transformation points to an α-bromination reaction as a key step in the synthesis.
The precursor for this bromination would be 5-methoxy-5-oxopentanoic acid, also known as glutaric acid monomethyl ester. This dicarboxylic acid monoester is a logical precursor as the α-position to the free carboxylic acid is activated for halogenation under specific conditions, such as the Hell-Volhard-Zelinsky (HVZ) reaction.
Further deconstruction of 5-methoxy-5-oxopentanoic acid leads to the disconnection of the ester bond. This suggests a straightforward esterification of glutaric acid or, more efficiently, a ring-opening reaction of glutaric anhydride (B1165640) with methanol (B129727). Glutaric anhydride and methanol are readily available and cost-effective starting materials.
This retrosynthetic pathway can be summarized as follows:
Target: this compound
Precursor 1: 5-methoxy-5-oxopentanoic acid (via α-bromination)
Starting Materials: Glutaric anhydride and methanol (via esterification/ring-opening)
The forward synthesis would, therefore, involve two main steps: the preparation of glutaric acid monomethyl ester followed by its selective α-bromination.
In planning a multi-step synthesis, chemists choose between two primary strategies: linear and convergent synthesis. pediaa.com
For the synthesis of this compound, a linear synthesis is the more logical and straightforward approach. The molecule is not sufficiently complex to warrant a convergent strategy. The proposed synthesis starts with simple precursors and proceeds in a direct, sequential manner:
Esterification: Glutaric anhydride is reacted with methanol to produce 5-methoxy-5-oxopentanoic acid.
α-Bromination: The resulting monoester is then subjected to bromination at the α-position of the carboxylic acid to yield the final product.
This linear sequence is efficient for this particular target due to the small number of steps and the high anticipated yields for each transformation. A convergent approach would unnecessarily complicate the synthesis.
Advanced Process Development for Scalable Synthesis
For the large-scale production of bromo-organic compounds, considerations of safety, efficiency, and environmental impact are paramount. Continuous flow chemistry has emerged as a powerful tool in process development, offering significant advantages over traditional batch processing, particularly for hazardous reactions like bromination.
Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a reactor. seqens.com This methodology offers precise control over reaction parameters such as temperature, pressure, and mixing, leading to improved reaction efficiency and product quality. laryee.com For bromination reactions, which can be highly exothermic and involve toxic reagents like elemental bromine, flow chemistry provides a safer and more scalable alternative to batch methods. pharmtech.comacs.org
The application of flow chemistry to bromination has been demonstrated for various substrates, including the α-bromination of aldehydes and the benzylic bromination of aromatic compounds. acs.orgacs.org These principles are directly applicable to the synthesis of this compound. The use of N-bromosuccinimide (NBS) or in-situ generated bromine in a flow system can enhance safety and atom economy. acs.orgcphi-online.com
Interactive Data Table: Comparison of Batch vs. Flow Chemistry for Bromination
| Feature | Batch Chemistry | Continuous Flow Chemistry |
| Safety | Higher risk due to large volumes of hazardous reagents and potential for thermal runaway. | Intrinsically safer due to small reactor volumes, improved heat transfer, and better control over reaction conditions. pharmtech.comvapourtec.com |
| Scalability | Scaling up can be challenging and may require significant process redesign. | Readily scalable by running the process for longer durations or by "numbering-up" (using multiple reactors in parallel). acs.org |
| Process Control | Less precise control over temperature, mixing, and reaction time. | Precise control over all reaction parameters, leading to higher reproducibility and selectivity. laryee.com |
| Efficiency | Can be less efficient due to slower reaction times and potential for side reactions. | Often more efficient with faster reaction times and improved yields due to enhanced mass and heat transfer. seqens.comacs.org |
| Handling of Hazardous Reagents | Requires handling and storage of large quantities of hazardous materials. | Allows for the in-situ generation and immediate consumption of hazardous reagents, minimizing exposure and storage risks. cphi-online.comdtu.dk |
The design of a flow reactor for bromination is critical to its success. Common materials for reactor construction include fluorinated ethylene (B1197577) polymer (FEP) tubing, which is transparent and chemically resistant, making it suitable for photochemical brominations. acs.orgrsc.org For other bromination reactions, microreactors or continuous stirred-tank reactors (CSTRs) can be employed. laryee.comgoogle.com
Key design considerations include:
Reactor Material: Must be resistant to corrosive reagents like bromine and hydrobromic acid. Glass, FEP, and certain metal alloys are common choices. rsc.org
Mixing: Efficient mixing is crucial for rapid and selective reactions. Static mixers or the inherent design of microreactors can achieve this.
Heat Transfer: The high surface-area-to-volume ratio of flow reactors allows for excellent heat dissipation, which is critical for controlling exothermic bromination reactions. vapourtec.com
Residence Time Control: The volume of the reactor and the flow rate of the reagents determine the residence time, which can be precisely controlled to optimize conversion and selectivity.
For the α-bromination of 5-methoxy-5-oxopentanoic acid, a heated tube reactor would be suitable. The reagents (the carboxylic acid, a brominating agent like Br₂, and a catalyst such as PBr₃) would be continuously pumped and mixed before entering the heated reaction zone. The product stream would then be collected for purification.
Many chemical reactions, including brominations, proceed through reactive or unstable intermediates. In batch processing, the accumulation of these intermediates can lead to side reactions or unsafe conditions. Flow chemistry mitigates these risks by ensuring that such intermediates are generated and consumed in small quantities at any given time. pharmtech.comvapourtec.com
The advantages in this context include:
Minimized Inventory of Hazardous Species: The small volume of the reactor ensures that only a minimal amount of any reactive intermediate is present at one time, significantly enhancing process safety. vapourtec.com
Precise Temperature Control: The superior heat transfer capabilities of flow reactors prevent localized temperature spikes that could lead to the decomposition of unstable intermediates or trigger runaway reactions. laryee.com
Access to Novel Reaction Conditions: Flow reactors can be operated at temperatures and pressures that are not safely achievable in batch reactors, potentially opening up new and more efficient reaction pathways. vapourtec.com
In the context of the Hell-Volhard-Zelinsky reaction, the acyl bromide intermediate is highly reactive. In a flow system, this intermediate can be generated and immediately reacted with bromine, preventing its accumulation and potential side reactions. This level of control leads to a cleaner reaction profile and a higher yield of the desired α-bromo acid.
Continuous Flow Chemistry for Bromo-Organic Acids and Esters
In-Situ Generation of Brominating Agents in Continuous Flow Systems
The synthesis of brominated organic compounds, including structures related to this compound, often requires the use of elemental bromine. However, molecular bromine is highly toxic, corrosive, and hazardous to transport and handle. researchgate.netresearchgate.net To mitigate these risks and improve process safety and efficiency, methodologies for the in-situ generation of bromine within continuous flow systems have been developed. researchgate.netcphi-online.com This approach, often termed a "generator concept," involves reacting a stable, solid oxidant with a source of bromide ions under acidic conditions to produce bromine right before it is needed in the reaction stream. rsc.org
Continuous flow technology is particularly well-suited for this purpose as it allows for the safe handling of hazardous reagents in a closed, controlled environment. rsc.org The small reactor volumes and high surface-area-to-volume ratios ensure efficient mixing and heat transfer, minimizing the risk of runaway reactions. researchgate.net By generating bromine on demand, the need for storage and transport of the hazardous chemical is eliminated, and the production rate can be precisely matched to the consumption rate of the subsequent bromination reaction. researchgate.net
A common and effective system for in-situ bromine generation involves the oxidation of hydrobromic acid (HBr) or other bromide salts. researchgate.net Various oxidants can be employed, with sodium bromate (NaBrO₃) being a notable example due to its stability and safety profile. cphi-online.comrsc.org The reaction between concentrated hydrobromic acid and a sodium bromate solution can be significantly intensified in a continuous flow setup, often without the need for an organic solvent in the generator stage. cphi-online.com Another widely used method employs the reaction of sodium hypochlorite (B82951) (NaOCl) with HBr to generate the brominating agent directly within the flow system. researchgate.net
Table 1: Examples of In-Situ Bromine Generation Systems in Continuous Flow
| Oxidant | Bromide Source | Key Features |
| Sodium Bromate (NaBrO₃) | Hydrobromic Acid (HBr) | Employs a stable, crystalline solid oxidant; can be highly intensified. cphi-online.comrsc.org |
| Sodium Hypochlorite (NaOCl) | Hydrobromic Acid (HBr) | Uses inexpensive and readily available reagents. researchgate.net |
| Oxone (2KHSO₅·KHSO₄·K₂SO₄) | Sodium Bromide (NaBr) | Provides an alternative solid oxidant for the process. rsc.org |
| Hydrogen Peroxide (H₂O₂) | Hydrobromic Acid (HBr) | A common oxidant, though safety concerns with peroxide storage exist. rsc.org |
Photoredox Catalysis in Halogenation and Decarboxylation
Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy in organic synthesis, enabling a wide range of chemical transformations under mild conditions. mdpi.comrsc.org This approach utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes to activate substrates that are otherwise unreactive. researchgate.net This methodology has proven highly effective for both halogenation and decarboxylation reactions, providing pathways to valuable intermediates from readily available starting materials like carboxylic acids. mdpi.comnih.gov
In the context of halogenation, photoredox catalysis allows for the introduction of halogen atoms into organic molecules with high efficiency and selectivity, often avoiding the harsh reagents and conditions required by traditional methods. mdpi.com For decarboxylative functionalization, photoredox catalysis offers a mild route to generate alkyl radicals from abundant carboxylic acids. princeton.eduresearchgate.net These radicals can then be trapped by various reagents to form new bonds. Specifically, decarboxylative bromination can be achieved efficiently using simple and inexpensive inorganic salts, such as lithium bromide, as the halogen source, representing a significant advantage over methods that require stoichiometric strong oxidants or electrophilic halogenating agents. nih.gov
Mechanistic Role of Photocatalysts in C-Br Bond Formation
The formation of a carbon-bromine (C-Br) bond via photoredox catalysis proceeds through a well-defined catalytic cycle initiated by visible light. The general mechanism involves the generation of a key alkyl radical intermediate through a photocatalyzed decarboxylation process. nih.gov
The proposed mechanism can be outlined in the following steps:
Photoexcitation: The photocatalyst (PC) absorbs a photon of visible light, promoting it to an electronically excited state (PC*). This excited state is both a more potent oxidant and reductant than the ground state catalyst.
Single-Electron Transfer (SET) and Radical Generation: The excited photocatalyst (PC*) interacts with a suitable substrate. In the case of decarboxylative bromination, an activated carboxylic acid, such as an N-hydroxyphthalimide (NHP) ester, undergoes a single-electron reduction by the excited photocatalyst. This electron transfer induces the cleavage of the N–O bond and subsequent rapid decarboxylation, resulting in the formation of an alkyl radical. nih.gov
Halogenation Step: Concurrently, the oxidized form of the photocatalyst (PC⁺) can oxidize a bromide anion (Br⁻) from an inorganic salt (e.g., LiBr) to a bromine radical (Br•). The alkyl radical generated in the previous step then reacts with this bromine radical, or an equivalent bromine source, to form the desired C-Br bond of the final product.
Catalyst Regeneration: The photocatalytic cycle is closed when the oxidized photocatalyst (PC⁺) is reduced back to its original ground state, ready to absorb another photon and initiate a new cycle.
Radical clock experiments have been used to confirm the formation of the alkyl radical intermediate during these transformations. nih.gov This mechanistic pathway allows for the construction of C-Br bonds under redox-neutral conditions, leveraging the energy of visible light to drive the reaction forward.
Scale-Up of Photochemical Brominations
Transitioning photochemical reactions from a laboratory setting to an industrial, large-scale process presents unique challenges. publish.csiro.au In traditional batch reactors, the "scale-up" problem is primarily due to the attenuation of light as it passes through the reaction medium. As the reactor volume and path length increase, light cannot penetrate the solution homogeneously, leading to inefficient and incomplete reactions. acs.orgresearchgate.net
Continuous flow chemistry offers a robust solution to this fundamental limitation. acs.org By conducting the reaction in microreactors or meso-scale reactors with narrow channel dimensions, the path length for light is kept minimal (typically on the millimeter scale). cphi-online.com This ensures uniform and efficient irradiation of the entire reaction volume, leading to consistent product quality and high yields. acs.org This high level of control over reaction parameters is crucial for process intensification. publish.csiro.au
A study detailing the scale-up of a photochemical benzylic bromination using in-situ bromine generation demonstrated the power of this approach. acs.org The process was successfully scaled from a 2.8 mL lab-scale photoreactor to a 50 mL pilot-scale reactor. This transition resulted in a more than 14-fold increase in productivity, showcasing the feasibility of multikilogram per hour production using highly intensified continuous flow processes. acs.org While the space-time yield (STY) was slightly higher in the smaller lab reactor due to an even better surface-area-to-volume ratio, the pilot reactor demonstrated the immense potential for industrial manufacturing. acs.org
Table 2: Comparison of Lab-Scale vs. Pilot-Scale Photochemical Bromination in a Continuous Flow System
| Parameter | Lab Reactor (Corning G1) | Pilot Reactor (Corning G3) | Fold Increase |
| Reactor Volume | 2.8 mL | 50 mL | 17.9x |
| Max. Productivity | 0.3 kg h⁻¹ | 4.1 kg h⁻¹ | 13.7x |
| Space-Time Yield (STY) | 108 kg L⁻¹ h⁻¹ | 82 kg L⁻¹ h⁻¹ | 0.76x |
| Residence Time | 22 s | 22 s | - |
| Data adapted from a study on photochemical benzylic bromination. acs.org |
Reaction Chemistry and Transformational Pathways of 2 Bromo 5 Methoxy 5 Oxopentanoic Acid
Nucleophilic Substitution Reactions at the Alpha-Bromine Center
The carbon atom to which the bromine is attached is electrophilic due to the electron-withdrawing nature of both the adjacent carboxylic acid and the bromine atom. This makes it susceptible to attack by a wide variety of nucleophiles.
Formation of Alpha-Substituted Carboxylic Acids and Esters
Nucleophilic substitution at the alpha-position of 2-bromo-5-methoxy-5-oxopentanoic acid provides a direct route to a variety of alpha-substituted glutaric acid monomethyl esters. These reactions are typically carried out in the presence of a base to neutralize the hydrobromic acid byproduct.
Common nucleophiles employed in these reactions include:
Ammonia (B1221849) and Amines: Reaction with ammonia or primary/secondary amines leads to the formation of the corresponding alpha-amino acids or their N-substituted derivatives. These compounds are of significant interest in medicinal chemistry and peptide synthesis.
Hydroxide (B78521) and Alkoxides: Hydrolysis with aqueous base, followed by acidification, yields the α-hydroxy acid. The use of alkoxides as nucleophiles results in the formation of α-alkoxy esters.
Azide (B81097): The introduction of an azide group via nucleophilic substitution with sodium azide provides a precursor to α-amino acids through subsequent reduction.
Cyanide: Reaction with cyanide ions allows for the extension of the carbon chain, yielding a nitrile that can be further hydrolyzed to a dicarboxylic acid.
The general scheme for these reactions can be represented as follows:
Y represents the nucleophile.
| Nucleophile (Y⁻) | Reagent Example | Product: α-Substituted-5-methoxy-5-oxopentanoic acid |
| NH₂⁻ | Ammonia (NH₃) | 2-amino-5-methoxy-5-oxopentanoic acid |
| OH⁻ | Sodium Hydroxide (NaOH) | 2-hydroxy-5-methoxy-5-oxopentanoic acid |
| N₃⁻ | Sodium Azide (NaN₃) | 2-azido-5-methoxy-5-oxopentanoic acid |
| CN⁻ | Sodium Cyanide (NaCN) | 2-cyano-5-methoxy-5-oxopentanoic acid |
Stereochemical Control and Diastereoselectivity in Nucleophilic Displacements
When the nucleophilic substitution is carried out on an enantiomerically pure form of this compound, the stereochemical outcome of the reaction is of paramount importance. The reaction typically proceeds via an Sₙ2 mechanism, which results in the inversion of configuration at the alpha-carbon.
However, the presence of the neighboring carboxylic acid group can sometimes lead to racemization or retention of configuration through the formation of an α-lactone intermediate, especially under certain reaction conditions. The choice of solvent, base, and temperature can influence the stereochemical course of the reaction. For instance, the use of non-polar solvents and mild bases tends to favor a direct Sₙ2 displacement with inversion of configuration.
In cases where the nucleophile or the substrate contains other stereocenters, the reaction can lead to the formation of diastereomers. The diastereoselectivity of such reactions is influenced by steric hindrance and electronic interactions between the reacting centers.
Intramolecular Cyclization Reactions Involving the Alpha-Bromine and Other Functional Groups
The bifunctional nature of this compound and its derivatives allows for intramolecular reactions. A key example is the intramolecular cyclization to form cyclic compounds. For instance, under basic conditions, the carboxylate anion can act as an internal nucleophile, displacing the bromide to form a transient α-lactone.
More significantly, if the carboxylic acid is converted to an ester, the resulting diester of 2-bromoglutaric acid is known to be unstable and can undergo cyclization. For example, treatment of diethyl 2-bromoglutarate with a base can lead to the formation of a cyclopropane (B1198618) derivative through intramolecular C-alkylation.
A synthetically valuable intramolecular reaction is the Dieckmann condensation of the corresponding diester. While not directly involving the alpha-bromine as a leaving group in the cyclization step, its presence in the starting material allows for subsequent functionalization. For instance, deprotonation at the α-carbon of the corresponding diester (formed by esterification of the carboxylic acid) can lead to an intramolecular cyclization to form a substituted cyclopentanone (B42830). This is a powerful method for the synthesis of five-membered rings. A plausible reaction pathway involves the formation of an enolate which then undergoes an intramolecular Sₙ2 reaction to displace the bromide, forming a cyclobutanecarboxylate, or more commonly, the enolate of one ester group attacks the other ester to form a cyclopentanone derivative after workup. A more direct cyclization to a cyclopentanone derivative can be envisioned if the bromine is first substituted by a carbon nucleophile.
Reactivity of the Carboxylic Acid Moiety
The carboxylic acid group of this compound undergoes reactions typical of this functional group, including esterification, amidation, and salt formation.
Esterification, Amidation, and Salt Formation
Esterification: The carboxylic acid can be readily esterified by reaction with an alcohol in the presence of an acid catalyst, such as sulfuric acid or hydrogen chloride. This reaction yields the corresponding diester of 2-bromoglutaric acid. The Fischer esterification is a common method employed for this transformation.
| Alcohol | Product |
| Methanol (B129727) | Dimethyl 2-bromoglutarate |
| Ethanol | Ethyl methyl 2-bromoglutarate |
| tert-Butanol | tert-Butyl methyl 2-bromoglutarate |
Amidation: The carboxylic acid can be converted to an amide by reaction with an amine. This typically requires activation of the carboxylic acid, for example, by conversion to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride, methyl 4-(chloroformyl)-2-bromobutanoate, readily reacts with primary or secondary amines to form the corresponding amides. Direct amidation can also be achieved using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC).
Salt Formation: As a carboxylic acid, this compound reacts with bases, such as sodium hydroxide or sodium bicarbonate, to form the corresponding carboxylate salt. These salts are typically water-soluble.
Decarboxylation Reactions and Their Synthetic Utility
Alpha-bromo carboxylic acids can undergo decarboxylation, although this often requires specific conditions or further functionalization. The presence of the electron-withdrawing bromine atom can facilitate decarboxylation under certain thermal or radical-mediated conditions.
A more synthetically useful decarboxylative pathway is observed in the malonic ester-type synthesis. If the bromine atom is first replaced by a group that can stabilize a carbanion (such as a nitrile or another ester group), the resulting substituted glutaric acid derivative can be decarboxylated upon heating, often after hydrolysis of the ester groups.
For instance, if the bromine is substituted by a malonate ester followed by hydrolysis and heating, decarboxylation will occur to yield a substituted adipic acid derivative. This highlights the utility of the alpha-bromo group as a handle for carbon-carbon bond formation followed by a decarboxylation step to remove the activating carboxylic acid group.
However, simple heating of this compound is more likely to lead to decomposition or other side reactions rather than clean decarboxylation, due to the presence of the reactive bromine atom.
Reactivity of the Methyl Ester Functionality
The methyl ester group in this compound is susceptible to a variety of nucleophilic acyl substitution reactions. These transformations are fundamental in modifying the carboxylic acid terminus of the molecule.
The conversion of the methyl ester to the corresponding carboxylic acid, 2-bromo-5-oxopentanoic acid, can be achieved through hydrolysis under either acidic or basic conditions.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the ester undergoes hydrolysis in a reversible process. The mechanism involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water. youtube.com Subsequent proton transfers lead to the elimination of methanol and the formation of the carboxylic acid. chemistrysteps.com To drive the equilibrium towards the products, an excess of water is typically used. chemistrysteps.com
Base-Promoted Hydrolysis (Saponification): This method employs a stoichiometric amount of a strong base, such as sodium hydroxide, and is an irreversible process. libretexts.org The hydroxide ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide (B1231860) ion and forming the carboxylic acid, which is immediately deprotonated by the base to form the carboxylate salt. chemistrysteps.com An acidic workup is subsequently required to protonate the carboxylate and yield the final carboxylic acid product. libretexts.org The kinetics of hydrolysis for structurally similar compounds, such as ethyl-2-bromoisobutyrate, have been studied, providing insight into the reaction rates and mechanisms applicable to this compound. researchgate.net
| Condition | Catalyst/Reagent | Key Mechanistic Feature | Product |
| Acidic | Strong acid (e.g., H₂SO₄, HCl) in water | Protonation of carbonyl oxygen, nucleophilic attack by water | 2-bromo-5-oxopentanoic acid |
| Basic | Strong base (e.g., NaOH, KOH) in water | Nucleophilic attack by hydroxide ion, formation of carboxylate salt | 2-bromo-5-oxopentanoic acid (after acidic workup) |
Transesterification is the process of exchanging the methoxy (B1213986) group of the methyl ester with a different alkoxy group from another alcohol. This reaction can be catalyzed by either an acid or a base and is an equilibrium process. wikipedia.orgmasterorganicchemistry.com
Under acidic conditions, the mechanism is analogous to acid-catalyzed hydrolysis, with an alcohol acting as the nucleophile instead of water. masterorganicchemistry.com In a basic environment, an alkoxide ion serves as the nucleophile, attacking the carbonyl carbon. masterorganicchemistry.com To ensure a high yield of the desired ester, the alcohol reactant is often used in large excess as the solvent. masterorganicchemistry.com This strategy shifts the equilibrium towards the formation of the new ester product. wikipedia.org
| Catalyst Type | Typical Catalysts | Reaction Conditions |
| Acid | H₂SO₄, TsOH | Excess of the new alcohol, often as solvent |
| Base | NaOR, KOR | Excess of the new alcohol, often as solvent |
| Organocatalysts | N-Heterocyclic Carbenes (NHCs) | Mild conditions, high functional group tolerance |
| Metal Catalysts | Zinc clusters, K₂HPO₄ | Mild and efficient for various substrates |
The methyl ester functionality can be reduced to either a primary alcohol or an aldehyde, depending on the choice of reducing agent.
Reduction to Primary Alcohols: Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), are capable of reducing esters to primary alcohols. orgoreview.comlibretexts.org The reaction proceeds through a two-step mechanism involving the initial addition of a hydride to the carbonyl carbon, followed by the elimination of the methoxide group to form an intermediate aldehyde. This aldehyde is then rapidly reduced by another equivalent of the hydride to the corresponding primary alcohol. masterorganicchemistry.com Due to the high reactivity of the intermediate aldehyde, it is generally not possible to isolate it when using powerful reducing agents like LiAlH₄. pearson.com Sodium borohydride (B1222165) (NaBH₄) is typically not reactive enough to reduce esters under standard conditions. orgoreview.commasterorganicchemistry.com However, its reactivity can be enhanced by the addition of certain additives or by using higher temperatures. researchgate.netresearchgate.net
Partial Reduction to Aldehydes: The reduction can be halted at the aldehyde stage by employing less reactive and more sterically hindered hydride reagents. Diisobutylaluminum hydride (DIBAL-H) is a commonly used reagent for this purpose. orgoreview.com The reaction is typically carried out at low temperatures to prevent over-reduction to the alcohol.
| Reducing Agent | Product | Key Considerations |
| Lithium aluminum hydride (LiAlH₄) | 5-bromo-6-hydroxy-6-oxohexanoic acid | Powerful reducing agent, reduces esters and carboxylic acids to primary alcohols. masterorganicchemistry.comyoutube.com |
| Sodium borohydride (NaBH₄) | No reaction (under standard conditions) | Generally unreactive towards esters, but can be effective with additives or at elevated temperatures. masterorganicchemistry.comorganic-chemistry.org |
| Diisobutylaluminum hydride (DIBAL-H) | 2-bromo-5-oxopentanal | Less reactive hydride allows for the isolation of the intermediate aldehyde, requires low temperatures. orgoreview.com |
Coupling Reactions Involving the Carbon-Bromine Bond
The carbon-bromine bond at the α-position to the ester is a key site for the formation of new carbon-carbon and carbon-heteroatom bonds. This is typically achieved through palladium-catalyzed cross-coupling reactions or via the formation of organometallic intermediates.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new bonds. The C-Br bond in this compound can participate in several such transformations.
Suzuki Coupling: This reaction involves the coupling of the α-bromo ester with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.net This method is widely used for the formation of α-aryl or α-vinyl carboxylic acid derivatives.
Sonogashira Coupling: The Sonogashira reaction couples the α-bromo ester with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgrsc.org This provides a direct route to β,γ-alkynyl esters. Recent developments have also explored decarbonylative Sonogashira couplings of carboxylic acid derivatives. rsc.orgnih.gov
Heck Reaction: In the Heck reaction, the α-bromo ester is coupled with an alkene in the presence of a palladium catalyst and a base to form a new, more substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a versatile method for the alkenylation of the α-position. Greener protocols for the Heck reaction are continuously being developed. nih.gov
| Reaction | Coupling Partner | Typical Catalyst System | Product Type |
| Suzuki | Organoboron (e.g., Ar-B(OH)₂) | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | α-Aryl/vinyl ester |
| Sonogashira | Terminal alkyne (R-C≡CH) | Pd(0) catalyst, Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et₃N) | β,γ-Alkynyl ester |
| Heck | Alkene (R-CH=CH₂) | Pd(0) or Pd(II) catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Substituted alkene |
The carbon-bromine bond can be converted into a carbon-metal bond, creating a nucleophilic carbon center that can react with a wide range of electrophiles.
Grignard Reagents: The formation of a Grignard reagent from this compound would involve the reaction with magnesium metal. youtube.com However, the presence of the ester functionality is a significant challenge, as Grignard reagents are known to react with esters. masterorganicchemistry.comquora.com This can lead to self-condensation or other side reactions. The successful formation of such a reagent would require carefully controlled conditions, such as very low temperatures, to prevent intramolecular reactions. researchgate.net
Organolithium Reagents: Similarly, the preparation of an organolithium reagent via lithium-halogen exchange is complicated by the ester group. wikipedia.org Organolithium reagents are highly reactive and can readily add to the ester carbonyl. nih.gov Despite these challenges, there have been reports of the successful generation of functionalized organolithium reagents bearing ester groups, often requiring specialized protecting groups or reaction conditions. nih.govresearchgate.net
The successful formation of these organometallic intermediates would open up a plethora of synthetic possibilities, allowing for reactions with electrophiles such as aldehydes, ketones, nitriles, and carbon dioxide. libretexts.orglibretexts.org
| Organometallic Reagent | Method of Formation | Challenges | Potential Subsequent Reactions |
| Grignard (R-MgBr) | Reaction with Mg metal | Incompatibility with the ester group, potential for self-condensation. masterorganicchemistry.com | Reaction with aldehydes, ketones, CO₂, etc. |
| Organolithium (R-Li) | Lithium-halogen exchange | High reactivity towards the ester group, leading to side reactions. wikipedia.org | Reaction with a wide range of electrophiles. |
Computational and Theoretical Studies of Alpha Bromo 5 Oxopentanoic Acid Derivatives
Quantum Chemical Calculations on Molecular Structure and Electronic Properties
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule in a virtual environment. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. nih.gov For a molecule like 2-bromo-5-methoxy-5-oxopentanoic acid, DFT would be employed to find its most stable three-dimensional structure, a process known as geometry optimization.
This process systematically alters the molecule's geometry to find the arrangement with the lowest possible energy. Functionals such as B3LYP, combined with a basis set like 6-31G(d), are commonly used for such calculations on organic molecules. nih.gov The output of a geometry optimization provides precise data on bond lengths, bond angles, and dihedral angles, defining the molecule's ground-state conformation.
Hypothetical Optimized Geometric Parameters for this compound This table presents typical bond lengths that might be expected from a DFT calculation. Actual values would require a specific computational study.
| Bond | Predicted Bond Length (Å) |
| Cα–Br | 1.95 |
| Cα–Cβ | 1.54 |
| C=O (Carboxylic Acid) | 1.21 |
| C–O (Carboxylic Acid) | 1.36 |
| C=O (Ester) | 1.22 |
| C–O (Ester) | 1.35 |
| O–CH₃ (Ester) | 1.44 |
The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity. researchgate.netnih.gov
The HOMO represents the orbital containing the most loosely held electrons and is associated with the molecule's ability to act as an electron donor (a nucleophile).
The LUMO is the lowest energy orbital that can accept electrons, indicating the molecule's ability to act as an electron acceptor (an electrophile). youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A small gap suggests the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, the HOMO would likely be localized on the bromine and oxygen atoms, while the LUMO would be centered around the carbonyl carbons and the C-Br antibonding orbital. youtube.com
Hypothetical Electronic Properties Calculated via DFT This interactive table shows representative values for electronic properties. These are not experimental results.
| Property | Value (eV) | Description |
| HOMO Energy | -6.8 | Energy of the highest occupied molecular orbital; relates to ionization potential. |
| LUMO Energy | -1.2 | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |
| HOMO-LUMO Gap (ΔE) | 5.6 | A measure of chemical reactivity and stability. |
| Ionization Potential (I) | 6.8 | The energy required to remove an electron. (Approximated as -EHOMO) |
| Electron Affinity (A) | 1.2 | The energy released when an electron is added. (Approximated as -ELUMO) |
Elucidation of Reaction Mechanisms and Transition States through Computational Modeling
Computational modeling is an indispensable tool for mapping the intricate pathways of chemical reactions, providing insights that are often difficult to obtain experimentally. rsc.orgresearchgate.net
By modeling the interaction between this compound and a reactant, chemists can trace the entire reaction pathway from reactants to products. A key objective is to locate the transition state (TS) , which is the highest energy point along the reaction coordinate. smu.edu The energy difference between the reactants and the transition state is the activation barrier (or activation energy, Ea), which determines the reaction rate.
For instance, in a nucleophilic substitution reaction where a nucleophile attacks the alpha-carbon and displaces the bromide ion, computational methods can calculate the structure and energy of the transition state. masterorganicchemistry.comyoutube.com A lower calculated activation barrier would imply a faster reaction. These calculations can help predict whether a proposed reaction is kinetically feasible. smu.edu
Reactions are typically carried out in a solvent, which can significantly influence reaction rates and mechanisms. ucsb.eduweebly.com Computational models can account for these environmental factors in several ways:
Implicit Solvation Models: The solvent is treated as a continuous medium with a defined dielectric constant. This approach, often called a Polarizable Continuum Model (PCM), is computationally efficient and captures the bulk electrostatic effects of the solvent. ucsb.edu
Explicit Solvation Models: A specific number of individual solvent molecules are included in the calculation. nih.gov This method is more computationally intensive but is crucial when direct solvent-solute interactions, such as hydrogen bonding, play a critical role in the reaction mechanism. nih.gov
Conformational Analysis and Stereochemical Predictions
Molecules with single bonds, like this compound, are flexible and can exist in various spatial arrangements called conformations. libretexts.org Conformational analysis involves studying the energetics of these different arrangements to determine the most stable (lowest energy) conformers. acs.org
Computational methods can systematically rotate the single bonds in the molecule's backbone (e.g., the Cα-Cβ bond) and calculate the relative energy of each resulting conformer. This process generates a potential energy surface that identifies the most populated conformations at equilibrium. For substituted linear alkanes, staggered conformations are generally more stable than eclipsed ones due to reduced torsional strain. libretexts.org In the case of this compound, steric hindrance between the bulky bromine atom and the rest of the carbon chain would be a major factor in determining the preferred conformation. nih.gov
Molecular Dynamics Simulations to Understand Flexibility and Interactions
Molecular dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. These simulations reveal information about molecular flexibility, conformational changes, and the stability of intermolecular interactions.
Studies on various dicarboxylic acids show that their conformational landscapes are complex and significantly influenced by their environment. nih.gov Ab initio molecular dynamics (AIMD) simulations, for instance, have been employed to study the conformers of dicarboxylic acids like succinic acid (a molecule structurally related to the glutaric acid backbone of the target compound). nih.gov These simulations demonstrate that intermolecular interactions, particularly in condensed phases, play a crucial role in stabilizing certain conformers that might not be predicted as thermally accessible by simple energy minimization calculations. nih.gov The formation of external hydrogen bonds, for example, can directly affect the conformational distribution of such molecules. nih.gov
In the context of halogenated compounds, MD simulations are used to assess the structural stability of ligand-protein complexes. A study on halogen-substituted inhibitors targeting the 17β-HSD1 protein revealed that brominated compounds could form stable complexes. nih.gov The stability of these complexes was evaluated over a 100-nanosecond simulation by measuring the root-mean-square deviation (RMSD) of the atomic positions. The results indicated that the complex with a bromine-substituted inhibitor maintained high structural stability, with RMSD deviations generally ranging between 1.5 and 2.4 Å, confirming a stable interaction. nih.gov Such simulations highlight how the presence of a halogen, such as bromine, can contribute to the stability of molecular interactions within a complex system. nih.gov
Table 1: Molecular Dynamics Simulation Parameters for Halogenated Inhibitor-Protein Complexes nih.gov
| Parameter | Value |
| Simulation Time | 100 ns |
| System | Inhibitor-17β-HSD1 Complex |
| RMSD Range (Bromine Inhibitor) | 1.5–2.4 Å |
| RMSD Range (Reference Inhibitor) | 1.5–2.3 Å |
This table presents data from a study on halogenated inhibitors analogous in chemical features, illustrating typical parameters and stability metrics used in MD simulations.
In Silico Studies of Molecular Interactions (focus on binding site elucidation, not biological outcome)
In silico studies, particularly molecular docking, are instrumental in predicting how a ligand might bind to a receptor's active site and in elucidating the specific molecular interactions that stabilize the complex. These studies focus on identifying key amino acid residues and the nature of the noncovalent interactions involved, such as hydrogen bonds or halogen bonds.
For example, research on halogenated inhibitors of the 17β-HSD1 protein used molecular docking to analyze binding modes. nih.gov The analyses showed that halogen substitution can enhance binding affinity through various noncovalent interactions. nih.gov The binding energies for a series of halogen-derived molecules were calculated, with a bromine-substituted compound (BrR4) showing a strong binding free energy. nih.gov This type of analysis helps to understand how different chemical groups on a molecule contribute to its binding orientation and affinity within a protein pocket. nih.gov
Table 2: Molecular Docking Results for Halogenated Ligands with 17β-HSD1 nih.gov
| Compound | Binding Free Energy (kcal/mol) |
| Reference Molecule | -10.21 |
| Fluorine-Substituted (FR4) | -10.51 |
| Chlorine-Substituted (ClR4) | -10.93 |
| Bromine-Substituted (BrR4) | -11.21 |
| Iodine-Substituted (IR4) | -11.94 |
This table summarizes the calculated binding-free energies from a molecular docking study of analogous halogenated compounds, demonstrating the contribution of different halogens to binding affinity.
Furthermore, structural studies on enzymes that interact with dicarboxylic acids, such as the human succinyl-CoA:glutarate-CoA transferase, provide insights into the architecture of relevant binding sites. nih.gov In one study, the binding of an inhibitor to the active site, near where glutaric acid is presumed to bind, was shown to induce significant conformational changes in the protein. nih.gov The binding pocket was formed by residues from two different protein chains, and the entry of the ligand caused large rotations in the side chains of specific residues (Trp91, Tyr102, and His253) to create a novel pocket not present in the unbound (apo) structure. nih.gov This illustrates that the binding process can be dynamic, with the binding site adapting its shape to accommodate the ligand, a principle known as "induced fit."
Spectroscopic and Analytical Data for this compound Currently Not Available in Publicly Accessible Records
A thorough review of scientific databases and publicly available information did not yield specific experimental spectroscopic data for the chemical compound this compound. Consequently, a detailed article focusing on its spectroscopic characterization and advanced analytical methodologies, as per the requested outline, cannot be generated at this time.
The required experimental data for a comprehensive analysis—including Proton (¹H) NMR, Carbon-13 (¹³C) NMR, two-dimensional NMR techniques (COSY, HSQC, HMBC, NOESY), High-Resolution Mass Spectrometry (HRMS), and Electrospray Ionization Mass Spectrometry (ESI-MS)—is not present in the accessible literature. While commercial suppliers may possess such data for their products, it is not published for public or academic use.
Information on structurally related but distinct molecules was found, but this data is not applicable for the scientific characterization of this compound. Due to the commitment to providing scientifically accurate and verifiable information, the generation of the requested article is not possible without access to the necessary primary spectroscopic data.
Spectroscopic Characterization and Advanced Analytical Methodologies in Research
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. For "2-bromo-5-methoxy-5-oxopentanoic acid," IR spectroscopy provides definitive evidence for its key structural features, notably the carbonyl groups of the carboxylic acid and the ester, as well as the carbon-bromine bond.
The IR spectrum of "this compound" is distinguished by the characteristic absorption bands of its carboxylic acid and ester functional groups. The carboxylic acid moiety gives rise to a very broad O-H stretching vibration, typically observed in the range of 3300-2500 cm⁻¹. byjus.com This broadness is a result of hydrogen bonding. byjus.com
The carbonyl (C=O) stretching vibrations of both the carboxylic acid and the ester functionalities result in strong absorption bands. geeksforgeeks.org The C=O stretch of the carboxylic acid is typically found between 1760 and 1690 cm⁻¹, while the ester carbonyl stretch appears at a slightly higher frequency, generally in the 1750-1735 cm⁻¹ range. geeksforgeeks.orgchemicalbook.com The presence of two distinct or overlapping strong peaks in this region would be indicative of both functional groups. Additionally, the C-O stretching of the carboxylic acid can be observed between 1320 and 1210 cm⁻¹. byjus.com
Interactive Table: Expected IR Absorption Bands for Carbonyl and Carboxyl Groups
| Functional Group | Bond | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H | Stretch | 3300-2500 | Broad, Strong |
| Carboxylic Acid | C=O | Stretch | 1760-1690 | Strong |
| Ester | C=O | Stretch | 1750-1735 | Strong |
| Carboxylic Acid | C-O | Stretch | 1320-1210 | Medium |
The presence of a bromine atom in "this compound" can be confirmed by the C-Br stretching vibration in the IR spectrum. This absorption band typically appears in the fingerprint region of the spectrum, which is often complex. The C-Br stretch is generally observed in the range of 690-515 cm⁻¹. nih.gov While this absorption may be of weak to medium intensity, its presence in this specific region provides valuable evidence for the bromination of the pentanoic acid backbone.
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are fundamental for the separation, purification, and analytical assessment of "this compound." These techniques are crucial for determining the purity of a sample, monitoring the progress of a chemical reaction, and resolving enantiomers in the case of chiral synthesis.
High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity and performing quantitative analysis of organic compounds like "this compound". wikipedia.org Reversed-phase HPLC, utilizing a nonpolar stationary phase (such as C18-bonded silica) and a polar mobile phase, is a common approach for the analysis of organic acids. ucla.edu
A typical mobile phase for analyzing this compound might consist of a mixture of water (often buffered with an acid like phosphoric acid or formic acid to suppress the ionization of the carboxylic acid) and an organic modifier such as acetonitrile (B52724) or methanol (B129727). wikipedia.org Detection is commonly achieved using an ultraviolet (UV) detector, as the carbonyl groups in the molecule exhibit absorbance in the short-wavelength UV region (around 210 nm). wikipedia.org The retention time and peak purity analysis from an HPLC chromatogram can be used to determine the percentage purity of the compound.
Interactive Table: Typical HPLC Parameters for Analysis of Organic Acids
| Parameter | Description | Typical Conditions |
| Column | Stationary Phase | Reversed-phase C18 |
| Mobile Phase | Eluent | Water/Acetonitrile or Water/Methanol with acid modifier (e.g., 0.1% Phosphoric Acid) |
| Detection | Method | UV Absorbance at ~210 nm |
| Flow Rate | Eluent Speed | 0.5 - 1.5 mL/min |
Since "this compound" possesses a chiral center at the second carbon atom, it can exist as a pair of enantiomers. In the context of asymmetric synthesis, it is critical to determine the enantiomeric excess (ee) of the product. Chiral HPLC is the most widely used method for this purpose. vulcanchem.com
This technique employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. ncats.io Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the separation of a wide range of chiral compounds, including carboxylic acid derivatives. nih.gov The mobile phase is typically a mixture of alkanes (like hexane) and an alcohol (such as isopropanol). The ratio of the peak areas of the two enantiomers in the resulting chromatogram allows for the precise calculation of the enantiomeric excess.
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used to monitor the progress of chemical reactions. nist.govnih.gov In the synthesis of "this compound," TLC can be used to track the consumption of the starting materials and the formation of the product. nist.gov
A small aliquot of the reaction mixture is spotted on a TLC plate (typically silica (B1680970) gel). The plate is then developed in a suitable solvent system, often a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate. nih.gov The ratio of these solvents is adjusted to achieve good separation between the spots corresponding to the reactants and the product. The spots can be visualized under UV light or by using a staining agent. By comparing the intensity of the spots over time, a chemist can determine when the reaction is complete. nih.gov
X-Ray Crystallography for Absolute Stereochemistry and Solid-State Structure
As of the latest available data, specific X-ray crystallography studies for this compound have not been reported in publicly accessible research literature or crystallographic databases. This analytical technique is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid.
Should a single crystal of sufficient quality be grown, X-ray diffraction analysis would provide invaluable information. The resulting data would allow for the complete determination of its solid-state structure, including:
Absolute Stereochemistry: The compound contains a chiral center at the second carbon atom (C2). X-ray crystallography can unambiguously determine the absolute configuration (R or S) of this stereocenter, which is crucial for understanding its chemical and biological properties.
Molecular Conformation: The analysis would reveal the preferred conformation of the molecule in the solid state, detailing the torsional angles and spatial orientation of the substituent groups.
Intermolecular Interactions: It would identify and characterize non-covalent interactions such as hydrogen bonding (e.g., involving the carboxylic acid group) and halogen bonding (involving the bromine atom), which govern the crystal packing and influence physical properties like melting point and solubility.
A hypothetical data table that would be generated from such an analysis is presented below to illustrate the type of information that would be obtained.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
|---|---|
| Empirical formula | C₆H₉BrO₄ |
| Formula weight | 225.04 g/mol |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.1 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 1001.5 |
| Z | 4 |
Further detailed analysis would populate tables with atomic coordinates, bond lengths, bond angles, and torsion angles, providing a complete geometric description of the molecule. Without experimental data, any discussion on the specific solid-state structure remains speculative. The pursuit of crystallographic analysis for this compound would represent a significant contribution to its full structural characterization.
Synthetic Applications of 2 Bromo 5 Methoxy 5 Oxopentanoic Acid As a Building Block
Utilization in the Synthesis of Complex Organic Molecules and Natural Product Analogs
The glutarate scaffold is a recurring motif in numerous natural products and complex organic molecules. 2-Bromo-5-methoxy-5-oxopentanoic acid provides a strategic entry point for introducing this five-carbon chain. The α-bromo group acts as an electrophilic site, readily undergoing nucleophilic substitution with a variety of carbon and heteroatom nucleophiles. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, which is a fundamental strategy in the assembly of complex molecular skeletons.
Research has demonstrated the utility of related glutarate and acrylate (B77674) precursors in the synthesis of pseudopeptides and other natural product analogs. nih.govresearchgate.net The ability to selectively react at the α-position allows for the controlled introduction of side chains and other functionalities, mimicking the structures of naturally occurring substances. For instance, the compound can be synthesized from L-Glutamic acid 5-methyl ester, positioning it as a key intermediate in synthetic pathways originating from chiral pool starting materials. kcl.ac.uk The inherent modularity of small molecule natural products often relies on the iterative coupling of such bifunctional building blocks. nih.gov
Precursor for Advanced Pharmaceutical and Agrochemical Scaffolds
The structural attributes of this compound make it an important intermediate in the development of new pharmaceutical and agrochemical agents. The glutaric acid fragment it provides is present in various biologically active molecules.
A notable application of a related compound, diethyl 2-bromoglutarate, is in the synthesis of gadopiclenol, a gadolinium-based contrast agent used in medical imaging (MRI). google.com The synthesis involves the alkylation of a macrocycle (pyclene) with the bromoglutarate derivative, demonstrating the role of this scaffold in creating advanced pharmaceutical agents. google.com This highlights how the α-bromo-ester functionality can be used to conjugate the glutarate unit to larger, more complex platforms to impart specific properties.
| Reactive Site | Type of Reaction | Application Area |
| α-Bromo Group | Nucleophilic Substitution | C-C and C-X bond formation for scaffold construction |
| Carboxylic Acid | Esterification, Amidation | Linkage to other molecules, solubility modification |
| Methyl Ester | Hydrolysis, Amidation | Derivatization, prodrug strategies |
Heterocyclic compounds form the core of a vast number of pharmaceuticals. The synthesis of these ring systems often relies on precursors that can undergo cyclization reactions. This compound is well-suited for this role. The α-bromo ester moiety can react with binucleophilic species, such as aminopyridines, in a sequence that leads to the formation of fused heterocyclic systems like imidazo[1,2-a]pyridines.
The general strategy involves an initial N-alkylation of the pyridine (B92270) nitrogen by the α-bromo group, followed by an intramolecular condensation involving the second nucleophile (the amino group) and the ester or carboxylic acid function, leading to ring closure. While specific examples directly citing this compound for imidazo[1,2-a]pyridine (B132010) synthesis are specialized, the use of bromo-precursors for preparing a wide range of heterocyclic building blocks is a well-established method in medicinal chemistry. nih.gov
In modern drug discovery, the generation of compound libraries with high structural diversity is crucial for identifying new lead compounds. google.comresearchgate.net this compound is an ideal scaffold for diversity-oriented synthesis. Its three distinct functional groups—the bromide, the carboxylic acid, and the methyl ester—can be addressed with orthogonal chemistries.
This allows for a combinatorial approach where each functional group can be reacted with a different set of building blocks. For example:
The α-bromo group can be displaced by a library of thiols or amines.
The carboxylic acid can be coupled with a library of alcohols or amines to form esters or amides.
The methyl ester can be hydrolyzed and subsequently coupled with another library of amines.
This strategy enables the rapid generation of a large number of structurally distinct molecules from a single, common intermediate, significantly accelerating the process of lead compound discovery and optimization. nih.govnih.gov
Applications in Materials Science and Polymer Chemistry
The utility of this compound extends beyond life sciences into the realm of materials science, where it can be used to create functional materials and specialty polymers.
Acrylic esters are fundamental monomers in polymer chemistry. gantrade.com While not a simple acrylate, the structure of this compound allows it to act as a specialty monomer. The carboxylic acid or ester can participate in condensation polymerization reactions to form polyesters or polyamides. The pendant α-bromo group along the polymer backbone then becomes a site for post-polymerization modification, allowing for the synthesis of graft copolymers or the introduction of specific functionalities along the polymer chain. Such specialty monomers are used to create polymers with tailored properties, such as enhanced hydrophilicity or sites for crosslinking. kowachemical.com
A key application of this compound is in the surface functionalization of materials, particularly nanoparticles. Research has shown its use in the synthesis of novel gadolinium-based surface units for attachment to gold nanoparticles (GNPs). kcl.ac.uk In this process, the compound is first used as a building block to construct a ligand capable of chelating a gadolinium ion. This functional unit is then attached to the surface of the gold nanoparticle. kcl.ac.uk
This approach transforms the nanoparticle into a theranostic agent, combining the imaging capabilities of the gadolinium complex (for MRI) with the properties of the nanoparticle carrier. kcl.ac.uk The immobilization of these functional units on the nanoparticle surface can dramatically enhance their performance as imaging agents. kcl.ac.uk This serves as a direct example of how this compound is used to bridge molecular chemistry with materials science to create advanced functional materials.
Chiral Pool Synthesis and Asymmetric Transformations
This compound, a derivative of glutamic acid, holds potential as a versatile building block in chiral pool synthesis and asymmetric transformations. The presence of a stereocenter at the α-carbon, once the bromine atom is substituted or involved in a stereoselective reaction, combined with the two distinct carboxylic acid functionalities (one of which is protected as a methyl ester), offers multiple avenues for the synthesis of complex chiral molecules. While specific documented examples utilizing this compound in chiral pool synthesis are not abundant in publicly available research, its structural similarity to glutamic acid and other α-bromo esters allows for a discussion of its potential applications in the preparation of enantioenriched derivatives and its use in stereoselective reactions. mdpi.comwikipedia.org
Preparation of Enantioenriched Derivatives
The preparation of enantioenriched derivatives of this compound is a critical step to unlock its potential in asymmetric synthesis. Several strategies can be envisioned for this purpose, drawing inspiration from established methodologies for related compounds.
One promising approach is through enzymatic kinetic resolution . Lipases and esterases are known to exhibit high enantioselectivity in the hydrolysis of racemic esters or in the esterification of racemic acids. For instance, a racemic mixture of this compound could be subjected to enzymatic esterification of the free carboxylic acid. The enzyme would selectively catalyze the esterification of one enantiomer, leaving the other enantiomer as the unreacted acid, thus allowing for their separation.
Another viable method is through the diastereoselective synthesis starting from a chiral precursor, a hallmark of chiral pool synthesis. mdpi.com L-glutamic acid, an inexpensive and readily available chiral starting material, can be stereoselectively converted to a chiral derivative of this compound. This would involve the protection of the amino group, conversion of one carboxylic acid to a methyl ester, and subsequent stereoretentive bromination of the α-carbon.
Furthermore, asymmetric catalysis could be employed to introduce the bromine atom enantioselectively. For example, an α,β-unsaturated precursor could undergo an asymmetric conjugate addition of a bromide source catalyzed by a chiral transition metal complex or an organocatalyst.
The successful preparation of enantioenriched forms of this compound would provide valuable chiral building blocks for the synthesis of pharmaceuticals and other biologically active molecules. The enantiomeric excess (ee) of the resulting products is a crucial parameter determining the viability of these methods.
| Method | Description | Potential Outcome |
| Enzymatic Kinetic Resolution | Selective enzymatic reaction on one enantiomer of a racemic mixture. | Separation of enantiomers, yielding enantioenriched acid and ester. |
| Diastereoselective Synthesis | Synthesis starting from an enantiomerically pure precursor like L-glutamic acid. | Formation of a specific enantiomer of the target compound. |
| Asymmetric Catalysis | Enantioselective introduction of the bromine atom using a chiral catalyst. | Direct synthesis of an enantioenriched product from a prochiral substrate. |
Stereoselective Alkylation and Substitution Reactions
Once obtained in an enantioenriched form, this compound can serve as a precursor in various stereoselective alkylation and substitution reactions. The bromine atom at the α-position is a good leaving group, making it susceptible to nucleophilic substitution (SN2) reactions. When an enantiomerically pure bromo-acid is used, these reactions can proceed with high stereoselectivity, typically with an inversion of configuration at the stereocenter.
Stereoselective Alkylation: The enolate derived from the ester functionality can be alkylated stereoselectively. By employing a chiral auxiliary or a chiral phase-transfer catalyst, it is possible to control the stereochemical outcome of the alkylation of the corresponding prochiral enolate. rsc.org However, a more direct approach involves the substitution of the bromine atom. The α-bromo ester moiety can undergo stereospecific C-C bond formation through reactions with organometallic reagents. For example, catalytic asymmetric cross-coupling reactions of racemic α-bromo esters with organosilanes (Hiyama coupling) or other organometallic reagents have been shown to produce α-aryl esters with good enantiomeric excess. organic-chemistry.orgacs.org This suggests that an enantioenriched starting material would lead to a product with high stereochemical purity.
Stereoselective Substitution: The bromine atom can be displaced by a variety of nucleophiles, such as azides, amines, thiols, and oxygen-containing nucleophiles, to introduce new functionalities with a controlled stereochemistry. These reactions are fundamental in the synthesis of non-proteinogenic amino acids and other chiral molecules. For instance, the reaction with sodium azide (B81097) would lead to an α-azido ester, a precursor to an α-amino acid, with an inverted stereocenter.
The table below summarizes potential stereoselective reactions involving this compound and the expected stereochemical outcome.
| Reaction Type | Reagent/Catalyst | Product Type | Stereochemical Outcome |
| Nucleophilic Substitution (SN2) | Azide (N3-) | α-Azido ester | Inversion of configuration |
| Nucleophilic Substitution (SN2) | Amine (R-NH2) | α-Amino acid derivative | Inversion of configuration |
| Nucleophilic Substitution (SN2) | Thiolate (RS-) | α-Thioether ester | Inversion of configuration |
| Asymmetric Cross-Coupling | Organosilane (R-Si(OR')3) / Chiral Ni catalyst | α-Aryl/Alkenyl ester | High enantioselectivity organic-chemistry.orgacs.org |
The resulting products, such as enantioenriched α-substituted glutamates and their lactamized derivatives (pyroglutamates), are valuable intermediates in the synthesis of numerous biologically active compounds. nih.govbeilstein-journals.org The ability to perform these transformations stereoselectively makes this compound a potentially valuable tool for the asymmetric synthesis of complex molecular targets.
Q & A
Q. What are the optimized synthetic routes for 2-bromo-5-methoxy-5-oxopentanoic acid, and how can purity be maximized?
Methodological Answer: Synthesis typically involves bromination of a precursor such as 5-methoxy-5-oxopentanoic acid. Key steps include:
- Bromination : Use of bromine (Br₂) or N-bromosuccinimide (NBS) in anhydrous solvents like dichloromethane or tetrahydrofuran under inert conditions (argon/nitrogen) to minimize side reactions .
- Temperature Control : Maintain temperatures between 0–5°C during bromine addition to reduce unwanted di-substitution or oxidation byproducts.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity. Confirm purity via HPLC (C18 column, UV detection at 254 nm) and NMR .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion [M-H]⁻ at m/z 224.96 (calculated for C₆H₇BrO₄).
- FT-IR : Detect C=O stretches (~1720 cm⁻¹ for ketone, ~1700 cm⁻¹ for carboxylic acid) and C–Br (~550 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reactivity data for this compound during nucleophilic substitution?
Methodological Answer:
- Mechanistic Studies : Use kinetic isotope effects (KIE) or Hammett plots to determine whether reactions proceed via SN1 or SN2 pathways. For example, a ρ value < 0 suggests SN2 dominance .
- Competitive Experiments : Compare reactivity with alternative substrates (e.g., 2-chloro analogs) under identical conditions. Monitor intermediates via in-situ IR or LC-MS .
- Computational Modeling : Employ DFT calculations (e.g., Gaussian) to analyze transition states and electronic effects of the methoxy and bromo groups on reaction barriers .
Q. What strategies are effective for incorporating this compound into peptide mimetics or enzyme inhibitors?
Methodological Answer:
- Peptide Coupling : Activate the carboxylic acid group using EDCI/HOBt in DMF, then couple with amine-containing residues (e.g., lysine derivatives). Monitor coupling efficiency via ninhydrin test .
- Enzyme Inhibition Assays : Use the bromo group for covalent inhibition (e.g., targeting cysteine proteases). Validate inhibition via kinetic assays (IC₅₀ determination) and X-ray crystallography of enzyme-inhibitor complexes .
Q. How does the stability of this compound vary under different storage conditions, and what degradation products form?
Methodological Answer:
- Stability Testing : Store at –20°C under argon to prevent hydrolysis of the ester moiety. Accelerated degradation studies (40°C/75% RH) reveal:
Application-Oriented Questions
Q. What role does this compound play in synthesizing β-keto acid derivatives for medicinal chemistry?
Methodological Answer:
- β-Keto Acid Preparation : React with Grignard reagents (e.g., MeMgBr) to form tertiary alcohols, followed by oxidation (PCC) to β-keto esters. Use in cyclocondensation reactions for heterocyclic scaffolds (e.g., pyrazoles) .
- Case Study : Synthesis of anti-inflammatory agents via coupling with arylhydrazines. Validate activity via COX-2 inhibition assays (IC₅₀ < 10 µM) .
Q. How can researchers mitigate challenges in cross-coupling reactions (e.g., Suzuki-Miyaura) using this compound?
Methodological Answer:
- Protection Strategies : Protect the carboxylic acid as a methyl ester (CH₂N₂/MeOH) to prevent Pd catalyst poisoning. Post-coupling hydrolysis (LiOH/THF) regenerates the acid .
- Catalytic Systems : Use Pd(PPh₃)₄ with K₂CO₃ in toluene/water (3:1) for boronic acid coupling. Monitor reaction progress via TLC (Rf shift from 0.3 to 0.7 in ethyl acetate) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
